molecular formula C8H17NO3S B2427778 N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide CAS No. 2137530-62-0

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide

Cat. No.: B2427778
CAS No.: 2137530-62-0
M. Wt: 207.29
InChI Key: LRBCBCWPLCRTCF-UHFFFAOYSA-N
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Description

“N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 2137530-62-0 . It has a molecular weight of 207.29 and its IUPAC name is N-(tert-butyl)-2-(oxiran-2-yl)ethane-1-sulfonamide . It is usually in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, N-tert-butyl amides, can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO3S/c1-8(2,3)9-13(10,11)5-4-7-6-12-7/h7,9H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 207.29 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Stereoselective Synthesis of N-heterocycles N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide, in the form of tert-butanesulfinamide, has been extensively utilized in the stereoselective synthesis of amines and their derivatives. Recognized as a gold standard in asymmetric synthesis, it mediates the formation of N-heterocycles like piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are integral to numerous natural products and therapeutically relevant molecules (Philip et al., 2020).

Sulfonamide Inhibitors The sulfonamide group, integral to this compound, is a cornerstone in synthesizing various inhibitors. These compounds are significant for their role as bacteriostatic antibiotics and have been used in therapy for bacterial infections. The sulfonamide section is also present in clinically used drugs across categories like diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review underscores the multifaceted nature of sulfonamide inhibitors, revealing their potential in drug development for conditions like cancer, glaucoma, inflammation, and more (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

N-tert-butyl-2-(oxiran-2-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)5-4-7-6-12-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCBCWPLCRTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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